1H-Imidazole, 4-((2-chlorophenyl)methyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole, 4-((2-chlorophenyl)methyl)-, monohydrochloride is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole and its derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole, 4-((2-chlorophenyl)methyl)-, monohydrochloride typically involves the reaction of 2-chlorobenzyl chloride with imidazole in the presence of a base such as potassium carbonate. The reaction is carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures. The product is then treated with hydrochloric acid to obtain the monohydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .
Chemical Reactions Analysis
Types of Reactions
1H-Imidazole, 4-((2-chlorophenyl)methyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of imidazole derivatives.
Reduction: Hydrogenated imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
1H-Imidazole, 4-((2-chlorophenyl)methyl)-, monohydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its role in developing new therapeutic agents, particularly in the treatment of infections and inflammatory diseases.
Industry: Utilized in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-Imidazole, 4-((2-chlorophenyl)methyl)-, monohydrochloride involves its interaction with biological targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzymes, affecting their catalytic activity. Additionally, the compound can interact with cellular membranes, altering their permeability and function .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole core.
Omeprazole: An antiulcer drug that includes an imidazole moiety.
Uniqueness
1H-Imidazole, 4-((2-chlorophenyl)methyl)-, monohydrochloride is unique due to the presence of the 2-chlorophenyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications .
Properties
CAS No. |
91874-55-4 |
---|---|
Molecular Formula |
C10H10Cl2N2 |
Molecular Weight |
229.10 g/mol |
IUPAC Name |
5-[(2-chlorophenyl)methyl]-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C10H9ClN2.ClH/c11-10-4-2-1-3-8(10)5-9-6-12-7-13-9;/h1-4,6-7H,5H2,(H,12,13);1H |
InChI Key |
NWFSOELPSYBRDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CN=CN2)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.